molecular formula C8H9LiN2O2 B13610135 lithium(1+) 1-(1-methyl-1H-imidazol-2-yl)cyclopropane-1-carboxylate

lithium(1+) 1-(1-methyl-1H-imidazol-2-yl)cyclopropane-1-carboxylate

Cat. No.: B13610135
M. Wt: 172.1 g/mol
InChI Key: PTPDIIZWKQEXMT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium(1+) 1-(1-methyl-1H-imidazol-2-yl)cyclopropane-1-carboxylate is a compound that combines lithium with an imidazole derivative. Imidazoles are a class of heterocyclic compounds containing nitrogen atoms, which are known for their diverse applications in pharmaceuticals, agrochemicals, and other industries. The lithium ion in this compound can potentially enhance its reactivity and utility in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) 1-(1-methyl-1H-imidazol-2-yl)cyclopropane-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can also occur, especially at the carboxylate group, potentially converting it to an alcohol or aldehyde.

    Substitution: The imidazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often involve halogenating agents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction could produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the imidazole ring.

Scientific Research Applications

Lithium(1+) 1-(1-methyl-1H-imidazol-2-yl)cyclopropane-1-carboxylate has several scientific research applications:

    Chemistry: It can be used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: The compound may serve as a probe or ligand in biochemical studies, helping to elucidate the function of various biomolecules.

    Industry: It can be used in the production of specialty chemicals and materials, including catalysts and polymers.

Mechanism of Action

The mechanism of action of lithium(1+) 1-(1-methyl-1H-imidazol-2-yl)cyclopropane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can participate in hydrogen bonding and other interactions with biological molecules, while the lithium ion may enhance the compound’s binding affinity and reactivity. The specific pathways involved depend on the context of its use, such as in biochemical assays or therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    1-Methylimidazole: A simpler imidazole derivative without the cyclopropane and carboxylate groups.

    Cyclopropane Carboxylic Acid: Contains the cyclopropane and carboxylate groups but lacks the imidazole ring.

    Lithium Imidazole: Combines lithium with an imidazole ring but lacks the cyclopropane and carboxylate groups.

Uniqueness

Lithium(1+) 1-(1-methyl-1H-imidazol-2-yl)cyclopropane-1-carboxylate is unique due to the combination of its structural features The presence of the lithium ion, imidazole ring, cyclopropane ring, and carboxylate group provides a distinct set of chemical properties and reactivity

Properties

Molecular Formula

C8H9LiN2O2

Molecular Weight

172.1 g/mol

IUPAC Name

lithium;1-(1-methylimidazol-2-yl)cyclopropane-1-carboxylate

InChI

InChI=1S/C8H10N2O2.Li/c1-10-5-4-9-6(10)8(2-3-8)7(11)12;/h4-5H,2-3H2,1H3,(H,11,12);/q;+1/p-1

InChI Key

PTPDIIZWKQEXMT-UHFFFAOYSA-M

Canonical SMILES

[Li+].CN1C=CN=C1C2(CC2)C(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.